molecular formula C3H9BO2 B104398 Propylboronic acid CAS No. 17745-45-8

Propylboronic acid

Cat. No.: B104398
CAS No.: 17745-45-8
M. Wt: 87.92 g/mol
InChI Key: JAQOMSTTXPGKTN-UHFFFAOYSA-N
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Description

It is a colorless liquid with a distinctive aroma and is soluble in water and various organic solvents such as alcohols and ethers . This compound is part of the boronic acid family, which is known for its versatility in organic synthesis and its role in various chemical reactions.

Mechanism of Action

Target of Action

Propylboronic acid, also known as n-Propylboronic acid, is primarily used in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . The primary targets of this compound in this reaction are the palladium catalyst and the organic groups involved in the reaction .

Mode of Action

In the Suzuki–Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium . The slow release rate of the active boronic acid allows it to stay in low concentration, which leads to a favorable partitioning between cross-coupling and oxidative homo-coupling .

Biochemical Pathways

The biochemical pathways affected by this compound primarily involve the formation of new carbon-carbon bonds via the Suzuki–Miyaura coupling reaction . Additionally, this compound can be used as a protective group in carbohydrate chemistry, facilitating processes for acylation, silylation, and alkylation of glycoside-derived boronates .

Result of Action

The primary result of this compound’s action in the Suzuki–Miyaura coupling reaction is the formation of new carbon-carbon bonds . This enables the synthesis of a wide range of organic compounds. In the context of carbohydrate chemistry, this compound can facilitate the selective installation of various functional groups to glycoside substrates .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the slow release rate of the active boronic acid, which is beneficial for the Suzuki–Miyaura coupling, is achieved by keeping the boronic acid concentration low . Additionally, the use of this compound as a protective group in carbohydrate chemistry can be influenced by factors such as the presence of other functional groups and the specific reaction conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

Propylboronic acid can be synthesized through several methods. One common approach involves the reaction of propylmagnesium bromide with trimethyl borate, followed by hydrolysis to yield this compound . The reaction conditions typically involve the use of an inert atmosphere, such as nitrogen or argon, to prevent the oxidation of the boronic acid.

Industrial Production Methods

In industrial settings, this compound is often produced through the hydroboration of propene using diborane, followed by oxidation with hydrogen peroxide. This method is advantageous due to its scalability and relatively mild reaction conditions .

Chemical Reactions Analysis

Types of Reactions

Propylboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic acid
  • Methylboronic acid
  • Butylboronic acid

Uniqueness

Propylboronic acid is unique due to its specific alkyl chain length, which imparts different solubility and reactivity characteristics compared to other boronic acids. For instance, phenylboronic acid has an aromatic ring, which makes it more suitable for reactions requiring aromaticity, while methylboronic acid, with a shorter alkyl chain, has different steric and electronic properties .

Properties

IUPAC Name

propylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C3H9BO2/c1-2-3-4(5)6/h5-6H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAQOMSTTXPGKTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(CCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90325794
Record name Propylboronic acid
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Molecular Weight

87.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

17745-45-8
Record name B-Propylboronic acid
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Record name 17745-45-8
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Record name Propylboronic acid
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Record name 1-Propylboronic acid
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Record name Propylboronic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does γ-amino-propylboronic acid interact with glycopyranosides to facilitate their transport?

A1: γ-amino-propylboronic acids interact with glycopyranosides like phenyl ß-D-glucopyranoside and phenyl ß-D-galactopyranoside through the reversible formation of covalent bonds. Specifically, they form tetrahedral, anionic glycoside boronate complexes. These complexes exhibit lipophilic properties, allowing them to partition into the organic membrane as ion pairs with trioctylmethylammonium chloride. This complexation and partitioning are essential for the facilitated transport of the glycopyranosides across the membrane [].

Q2: Is there a preference for which diol group on the glycopyranoside the γ-amino-propylboronic acid interacts with?

A2: Yes, the research indicates a selectivity order for the interaction between the γ-amino-propylboronic acid and the diol groups present on the glycopyranoside. The observed order of preference for the tetrahedral boronate transport was cis α,γ-diol > α,β-diol []. This suggests that the position and orientation of the diol groups on the glycopyranoside molecule influence the efficiency of complex formation and subsequent transport.

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